molecular formula C8H8N2O4 B029004 Methyl 2-amino-3-nitrobenzoate CAS No. 57113-91-4

Methyl 2-amino-3-nitrobenzoate

Cat. No.: B029004
CAS No.: 57113-91-4
M. Wt: 196.16 g/mol
InChI Key: HDCLJQZLTMJECA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-nitrobenzoate is an organic compound with the molecular formula C8H8N2O4. It is a yellow solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is known for its role in the preparation of candesartan, a medication used to treat high blood pressure .

Mechanism of Action

Target of Action

Methyl 2-amino-3-nitrobenzoate is an intermediate in the preparation of Candesartan , a medication used to treat high blood pressure and heart failure The primary target of this compound is likely related to the angiotensin II receptor, which is the target of Candesartan.

Pharmacokinetics

Its solubility in dmso and ethyl acetate suggests that it may have good bioavailability.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability may be affected by light, as it is recommended to be stored in a dark place . Additionally, its solubility in different solvents suggests that its action may be influenced by the chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and amination reactions. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by reduction to methyl 3-aminobenzoate, and finally nitration to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale nitration and reduction reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-3-nitrobenzoate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

    Methyl 3-nitrobenzoate: Similar in structure but lacks the amino group.

    Methyl 2-amino-4-nitrobenzoate: Similar but with the nitro group in a different position.

    Methyl 2-amino-5-nitrobenzoate: Another positional isomer with different reactivity.

Uniqueness: Methyl 2-amino-3-nitrobenzoate is unique due to the specific positioning of the amino and nitro groups, which imparts distinct chemical reactivity and makes it particularly useful in the synthesis of certain pharmaceuticals like candesartan .

Properties

IUPAC Name

methyl 2-amino-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCLJQZLTMJECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345810
Record name Methyl 2-amino-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57113-91-4
Record name Benzoic acid, 2-amino-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57113-91-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-3-nitrobenzoate
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Synthesis routes and methods I

Procedure details

2-amino-3-nitrobenzoic acid 1 (5 g, 27.4 mmol) was dissolved in methanol (100 mL) and con H2SO4 was added. The mixture was heated at 100° C. for 12 h, concentrated to dryness and suspended in H2O (50 mL). The mixture was extracted with CH2Cl2 (50 mL), dried (MgSO4) and concentrated. The crude residue was purified by flash chromatography to give 11 (5.1 g, 95% yield).
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5 g
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100 mL
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95%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium methoxide (1.50 g, 27.7 mmol) was added to a solution of methyl-2-(acetylamino)-3-nitrobenzoate (1.0 g, 4.2 mmol) in MeOH (30 ml) and the mixture stirred at ambient temperature under nitrogen for 16 h. The reaction was cautiously acidified with concentrated hydrochloric acid then heated at reflux overnight, followed by evaporation and re-evaporation by toluene (2×30 ml). The residue was treated with CH2Cl2 (50 ml), the insoluble material removed through filtration and the filtrate reduced in vacuo. The residue was purified by flash column chromatography [SiO2, EtOAc-hexane (1:4, 1:0)] affording methyl-2-amino-3-nitrobenzoate (535 mg) as a bright yellow solid.
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Sodium methoxide
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1.5 g
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reactant
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1 g
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30 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-3-nitro-benzoic acid (6 g, 33 mmol) in methanol (20 mL), an ethereal solution of diazomethane gas was added until the staring material is completely consumed. The reaction mixture was then evaporated under reduced pressure. The crude solid obtained was purified by flash column chromatography using 5% ethylacetate & hexane as an eluent, to obtain the required product as a yellow coloured solid.
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6 g
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20 mL
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Synthesis routes and methods V

Procedure details

18 g (99 mmol) of the compound from Example 1 b) are stirred under reflux in 200 ml of methanol with 20 ml of thionyl chloride for 48 h. The reaction solution is evaporated in a rotary evaporator, the residue is taken up in 400 ml of satd. Na2CO3 solution, the solution is extracted 3 times with EA, and the combined organic phases are washed with dilute Na2CO3 solution and satd. NaCl solution, dried over Na2SO4 and concentrated. Chromatography on SiO2 with EA/Hep 9:1 and 7:3 yields 11.5 g of the title compound.
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18 g
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20 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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